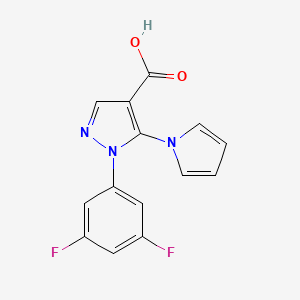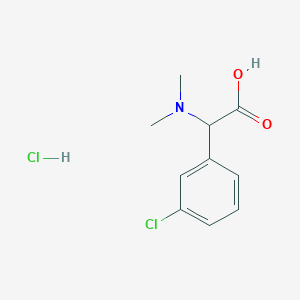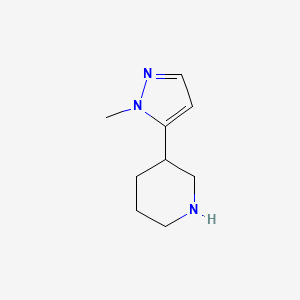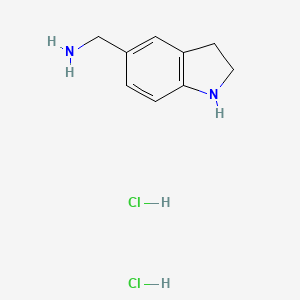
1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H9F2N3O2 . It’s also known by its CAS Number: 1232803-45-0 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C18H15F2NO/c19-16-9-15 (10-17 (20)11-16)18 (22)14-5-3-4-13 (8-14)12-21-6-1-2-7-21 . The Canonical SMILES representation is: C1C=CCN1CC2=CC (=CC=C2)C (=O)C3=CC (=CC (=C3)F)F .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 299.3 g/mol . It has a density of 1.5±0.1 g/cm3 and a boiling point of 468.6±45.0 °C at 760 mmHg . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
- Research has led to the development of complex Re(I) compounds derived from pyrroline-pyrazolyl-pyridazine, showcasing the intricate synthesis processes involving similar chemical structures. This study contributes to the understanding of molecular geometry and intramolecular interactions within such compounds (Saldías et al., 2020).
- Investigations into the reactions of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines have expanded knowledge on regioselective synthesis, contributing to the chemistry of pyrazoles and their potential applications (Mikhed’kina et al., 2009).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized for evaluation as antimicrobial and anticancer agents, indicating the potential pharmaceutical applications of compounds within this chemical class. These compounds have shown promising results, suggesting further exploration in drug development (Hafez et al., 2016).
Cannabinoid Receptor Affinity
- A series of new 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized and compared for cannabinoid receptor affinity, demonstrating the potential of such compounds in the modulation of cannabinoid receptors. This research could pave the way for the development of new therapeutic agents targeting these receptors (Silvestri et al., 2008).
Coordination Chemistry
- Studies on mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives have contributed to coordination chemistry, offering insights into the formation of chelate complexes and their structural properties. This research underscores the importance of pyrazole derivatives in developing novel coordination compounds (Radi et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-9-5-10(16)7-11(6-9)19-13(18-3-1-2-4-18)12(8-17-19)14(20)21/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDUVXXKZFSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC(=C3)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)


![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

